MAO Isoform Selectivity: 7-Chloro-4-(phenylsulfanyl)quinoline Shows Preferential Inhibition of MAO-B over MAO-A
7-Chloro-4-(phenylsulfanyl)quinoline demonstrates a clear, albeit moderate, selectivity for inhibiting human monoamine oxidase B (MAO-B) over MAO-A. In a head-to-head enzymatic assay, the compound inhibited MAO-B with an IC50 of 17,000 nM (17 µM), while its activity against MAO-A was >100,000 nM (>100 µM), indicating at least a 5.9-fold selectivity window [1]. This selectivity profile contrasts with that of many non-selective MAO inhibitors and is a direct consequence of the phenylsulfanyl substituent, as the sulfonyl analog (PSOQ) exhibits a different pharmacological profile entirely, focusing on antinociceptive activity rather than MAO inhibition [2].
| Evidence Dimension | Inhibition of human MAO isoforms |
|---|---|
| Target Compound Data | MAO-B IC50 = 17,000 nM; MAO-A IC50 > 100,000 nM |
| Comparator Or Baseline | MAO-A (same compound) IC50 > 100,000 nM |
| Quantified Difference | Selectivity Index (MAO-A/MAO-B) > 5.9-fold |
| Conditions | In vitro enzymatic assay using human membrane-bound MAO-A and MAO-B expressed in insect cell membranes, measuring reduction in conversion of kynuramine to 4-hydroxyquinoline. |
Why This Matters
This selectivity profile is critical for researchers developing MAO-B inhibitors for Parkinson's disease or other neurodegenerative conditions, as it suggests a reduced potential for the 'cheese effect' and other side effects associated with MAO-A inhibition.
- [1] BindingDB. (n.d.). BDBM50450820 (CHEMBL4210376) Affinity Data for 7-Chloro-4-(phenylsulfanyl)quinoline. Retrieved from BindingDB. View Source
- [2] Pinz, M. P., Reis, A. S., de Oliveira, R. L., Voss, G. T., Vogt, A. G., do Sacramento, M., ... & Wilhelm, E. A. (2017). 7-Chloro-4-phenylsulfonyl quinoline, a new antinociceptive and anti-inflammatory molecule: Structural improvement of a quinoline derivate with pharmacological activity. Regulatory Toxicology and Pharmacology, 90, 1-9. View Source
